molecular formula C25H27N3O2 B2553120 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1705403-56-0

1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Cat. No.: B2553120
CAS No.: 1705403-56-0
M. Wt: 401.51
InChI Key: SQRLPKGQIDDUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H27N3O2 and its molecular weight is 401.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Urea derivatives have been synthesized for potential applications in medicinal chemistry, such as inhibitors for acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. For example, flexible urea compounds with varying spacer lengths have been evaluated for antiacetylcholinesterase activity, indicating the importance of structural optimization in designing effective enzyme inhibitors (Vidaluc et al., 1995).

Metal Chelating Effects and Enzyme Inhibition

Certain urea derivatives, such as tetrahydropyrimidine-5-carboxylates, have been synthesized and tested for their metal chelating effects and inhibitory profiles against enzymes like acetylcholinesterase and butyrylcholinesterase. This research underscores the potential of urea derivatives in developing treatments for conditions where enzyme inhibition is beneficial (Sujayev et al., 2016).

Chemical Synthesis and Environmental Applications

Urea compounds are also pivotal in chemical synthesis techniques, offering environmentally friendly and cost-effective methods. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids, highlighting the versatility of urea derivatives in synthetic chemistry and potential environmental applications (Thalluri et al., 2014).

Antiproliferative and Antimicrobial Activities

Novel urea and bis-urea derivatives have been explored for their biological activities, including antiproliferative effects against cancer cell lines and antimicrobial properties. These studies demonstrate the utility of urea derivatives in developing new therapeutic agents for cancer and infectious diseases (Perković et al., 2016).

Urease Inhibition for Medical Applications

Isoindolin-1-one derivatives as urease inhibitors have been synthesized, showcasing significant inhibitory activities. Urease inhibitors are crucial in the treatment of diseases caused by urease-producing pathogens, illustrating another important application of urea derivatives in medicine (Peytam et al., 2019).

Future Directions

Future research could involve further exploration of the biological activity of this compound and related indole derivatives, as well as detailed studies of their synthesis, chemical reactions, and physical and chemical properties .

Properties

IUPAC Name

1-benzhydryl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-28-15-14-20-16-21(12-13-22(20)28)23(29)17-26-25(30)27-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,23-24,29H,14-15,17H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLPKGQIDDUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.